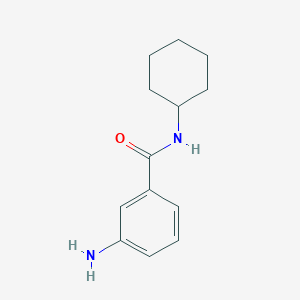

3-amino-N-cyclohexylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUCHYKDKUUYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514075 | |

| Record name | 3-Amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77201-15-1 | |

| Record name | 3-Amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Amino N Cyclohexylbenzamide

Primary Synthetic Routes to the 3-Amino-N-cyclohexylbenzamide Core

The formation of the this compound scaffold is primarily achieved through two major strategies: direct amidation to form the amide bond and the synthesis from functionalized precursors.

Amidation Strategies in N-Cyclohexylbenzamide Formation

The creation of the amide bond between a benzoic acid derivative and cyclohexylamine (B46788) is a critical step in synthesizing the N-cyclohexylbenzamide core. Research has explored numerous coupling agents and reaction conditions to optimize this transformation.

Commonly employed methods involve the use of peptide coupling agents. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) is an effective system for this amidation. nih.gov Other standard coupling systems include EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt (Hydroxybenzotriazole). google.com

Alternative strategies have also been developed to facilitate this reaction. One such method utilizes a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) as the coupling agents in the presence of triethylamine. Another approach involves the in situ generation of phosphonium (B103445) salts from triphenylphosphine and N-chlorophthalimide to activate the carboxylic acid for reaction with the amine. acs.org Boron-based reagents, specifically B(OCH2CF3)3, have been shown to directly promote the amidation of carboxylic acids and amines. acs.org Furthermore, iron-catalyzed protocols provide a method for the direct acylation of amines with esters, such as the reaction between phenyl benzoate (B1203000) and cyclohexylamine to yield N-cyclohexylbenzamide. rsc.org A mechanistically distinct approach involves the copper-catalyzed C-H amination of cyclohexane (B81311) directly with a benzamide (B126) derivative, representing an efficient bond-forming strategy. acs.org

Table 1: Selected Amidation Strategies for N-Cyclohexylbenzamide Formation

| Catalyst/Reagent System | Substrates | Key Features | Reference |

|---|---|---|---|

| HATU / DIEA | Carboxylic Acid + Amine | High efficiency, common in peptide synthesis. | nih.gov |

| EDCI / HOBt | Carboxylic Acid + Amine | Standard coupling method for amide formation. | google.com |

| PPh₃ / I₂ / Et₃N | Carboxylic Acid + Amine | Phosphorus-based coupling method. | |

| B(OCH₂CF₃)₃ | Carboxylic Acid + Amine | Direct amidation promoted by a boron reagent. | acs.org |

| CuI / Phenanthroline | Benzamide + Cyclohexane | Direct C-H activation and amination of an alkane. | acs.org |

| TiCl₄ / Borane-Ammonia | N-cyclohexylbenzamide | Reduction of the amide to the corresponding amine. | nih.gov |

Precursor-Based Synthesis and Functional Group Interconversions

This synthetic route involves creating a substituted N-cyclohexylbenzamide precursor which is then chemically modified to introduce the 3-amino group. A predominant method is the synthesis of 3-nitro-N-cyclohexylbenzamide, followed by the reduction of the nitro group. This reduction can be effectively carried out using iron powder (Fe) and ammonium (B1175870) chloride (NH₄Cl) in a refluxing solvent, which provides this compound in high yield. nih.gov Catalytic hydrogenation is another standard procedure for converting a nitro aromatic compound to an aniline (B41778) derivative. google.com

Another potential precursor-based approach is the amination of a bromo-derivative, such as 3-bromo-N-cyclohexylbenzamide. guidechem.com This would typically involve a transition-metal-catalyzed cross-coupling reaction, for example, a Buchwald-Hartwig amination, to install the amino group.

Derivatization and Scaffold Functionalization of this compound

Once the this compound core is synthesized, it can be further modified at its three primary functional regions: the benzene (B151609) ring, the cyclohexyl ring, and the amine/amide groups.

Chemical Modifications at the Benzene Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution and other modifications. Halogenation, particularly bromination, is a documented modification, leading to derivatives like 3-amino-5-bromo-N-cyclohexylbenzamide. guidechem.comambeed.com The presence of the amino group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Other substitutions, such as the introduction of chloro or trifluoromethyl groups, are often incorporated into the benzoic acid precursor prior to amidation. google.com

Substitutions and Transformations on the Cyclohexyl Ring

The saturated cyclohexyl ring is generally less reactive than the benzene ring. However, functionalization can be achieved through radical-based reactions or by starting with a pre-functionalized cyclohexylamine. While specific examples of direct modification on the this compound scaffold are not prevalent in the literature, the potential for such reactions exists.

Reactions Involving the Amine and Amide Functionalities

The primary amino group and the secondary amide group are key sites for derivatization.

Reactions of the Amine Group: The 3-amino group can readily undergo acylation to form a new amide linkage or alkylation to yield secondary or tertiary amines. nih.govorganic-chemistry.org For example, acylation can be performed using various acylating agents in the presence of a base. nih.gov

Reactions of the Amide Group: The amide functionality itself can be transformed. A significant reaction is its reduction to a secondary amine. For instance, N-cyclohexylbenzamide can be reduced to N-benzylcyclohexanamine using a titanium-mediated system with borane-ammonia nih.gov or with a catalyst system derived from BEt3 and a silane. sci-hub.se This latter system can also be tuned to selectively reduce the amide to an aldimine. sci-hub.se A deoxygenative photochemical alkylation method allows for the transformation of N-cyclohexyl amides into α-branched secondary amines. d-nb.info Additionally, the amide nitrogen and the adjacent aromatic ring can participate in cyclization reactions to form heterocyclic structures, such as benzotriazinones, upon reaction with diazotizing agents. rsc.org

Stereoselective Synthesis and Chiral Implications of Cyclohexylbenzamides

The synthesis of specific stereoisomers of N-cyclohexylbenzamides is a critical consideration in medicinal chemistry, as the three-dimensional structure of a molecule dictates its interaction with biological targets. The N-cyclohexylbenzamide scaffold contains multiple sources of stereoisomerism, including the conformation of the cyclohexyl ring and potential chiral centers.

Due to hindered rotation around the amide C-N bond, tertiary amides can exist as a mixture of E/Z diastereoisomers, which can sometimes be distinguished using NMR spectroscopy. researchgate.net While this compound is a secondary amide, the principles of controlling stereochemistry remain paramount, especially when developing derivatives.

Stereoselective synthesis aims to produce a single, desired stereoisomer. This can be achieved through several established strategies, even if not explicitly documented for this compound itself. For instance, studies on related trans-N-[2-(methylamino)cyclohexyl]benzamides have highlighted how specific stereochemistry is crucial for activity at opioid receptors. acs.org

Key Stereoselective Approaches:

| Approach | Description | Example Application |

| Chiral Starting Materials | Using an enantiomerically pure starting material, such as a specific isomer of cyclohexylamine, directly leads to a chiral product. | Synthesizing optically pure diamines from (1R,2R)-cyclohexane-1,2-diamine ensures the stereochemistry is set from the beginning. researchgate.net |

| Chiral Resolution | A racemic mixture is separated into its constituent enantiomers. This can be done via crystallization with a chiral resolving agent or by using chiral chromatography. | N-protected β-amino acids have been resolved through stereoselective crystallization to yield optically pure compounds. google.com |

| Asymmetric Catalysis | A chiral catalyst is used to guide the reaction to preferentially form one stereoisomer over another. | Chiral NHC-ligated palladium catalysts have been used for enantioselective α-arylation reactions. osti.gov |

The chiral implications are significant; different stereoisomers of a drug can have vastly different pharmacological activities. One isomer may be therapeutically active, while another could be inactive or even cause adverse effects. Therefore, controlling the stereochemistry is essential for developing safe and effective therapeutic agents.

Utilization of this compound as a Synthetic Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide linkage, makes it a versatile building block for constructing more complex molecules. nih.gov It serves as a valuable precursor for synthesizing heterocyclic systems and can be incorporated into multi-component reaction (MCR) schemes to rapidly generate molecular diversity. researchgate.net

A primary application of aminobenzamides is in the synthesis of fused N-heterocycles, such as 1,2,3-benzotriazin-4(3H)-ones. These structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of various pharmacologically active compounds. rsc.orgnih.govdntb.gov.ua

The standard method for this transformation is the diazotization of a 2-aminobenzamide (B116534) followed by intramolecular cyclization. rsc.orgresearchgate.net Although the substrate is this compound, the same principle applies, leading to an isomeric benzotriazinone. The reaction proceeds via a diazonium salt intermediate, which then cyclizes onto the amide nitrogen.

General Reaction Pathway for Benzotriazinone Formation:

| Step | Process | Reagents & Conditions |

| 1. Diazotization | The aromatic primary amine is converted into a diazonium salt. | Sodium nitrite (B80452) (NaNO₂) or tert-butyl nitrite in the presence of a strong acid (e.g., HCl, p-TsOH) at low temperatures (0–5 °C). rsc.orgnih.gov |

| 2. Cyclization | The intermediate diazonium salt undergoes intramolecular cyclization onto the amide nitrogen to form the six-membered triazinone ring. | Warming the reaction mixture to room temperature typically facilitates the ring-closing step. rsc.org |

This one-pot process is efficient and compatible with a wide range of N-substituted amides, including N-alkyl and N-aryl derivatives. rsc.org The resulting benzotriazinone scaffold can be further modified, serving as a versatile synthetic precursor for other heterocycles. dntb.gov.ua

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. rsc.org this compound is an excellent candidate for MCRs due to its primary amine functionality, which can act as a key nucleophilic component. researchgate.netnih.gov

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) , which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org In a hypothetical Ugi reaction, this compound would serve as the amine component.

Potential Role in a Ugi Four-Component Reaction:

| Ugi Component | Example Reactant | Role of this compound |

| Amine | This compound | Provides the primary amino group that condenses with the carbonyl component to form an imine intermediate. wikipedia.orgorganic-chemistry.org |

| Carbonyl | An aldehyde (e.g., benzaldehyde) | Reacts with the amine. |

| Carboxylic Acid | A carboxylic acid (e.g., acetic acid) | Protonates the imine and adds as a nucleophile. |

| Isocyanide | An isocyanide (e.g., cyclohexyl isocyanide) | Traps the intermediate via nucleophilic addition. |

The Ugi reaction and other MCRs, such as the Biginelli or Hantzsch reactions, allow for the rapid assembly of complex, drug-like molecules from simple starting materials. researchgate.netrsc.org By using this compound in combinatorial libraries, a vast number of structurally diverse compounds can be synthesized and screened for potential biological activity, accelerating the drug discovery process. wikipedia.orgnih.gov

Biological Activity Profiling and Molecular Mechanism Elucidation of 3 Amino N Cyclohexylbenzamide

Assessment of Broad-Spectrum Biological Effects and In Vitro Screening

The initial assessment of a compound's therapeutic potential often involves broad-spectrum screening to identify any significant biological effects. For 3-amino-N-cyclohexylbenzamide, its inclusion in research efforts has been primarily driven by its structural similarity to other biologically active benzamides. Benzamide (B126) derivatives, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The specific biological activity of a benzamide derivative is contingent on its unique structural features, which dictate its interaction with biological targets such as enzymes and receptors. ontosight.ai

In the context of drug discovery, in vitro screening assays are crucial for the initial characterization of a compound's activity. While specific broad-spectrum screening data for this compound is not extensively detailed in publicly available research, its synthesis and evaluation have been documented as part of a targeted investigation into inhibitors of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2). nih.govscribd.com A study focusing on the development of novel ATAD2 inhibitors synthesized a series of compounds, including this compound, to explore their structure-activity relationships. nih.gov Furthermore, a study on road runoff characterization identified 2-amino-N-cyclohexylbenzamide among other nitrogenous and aromatic compounds, suggesting its presence in the environment, though this does not speak to its biological effects. mdpi.com

Targeted Molecular Interactions and Signaling Pathway Modulation

Following initial screening, research often narrows to focus on specific molecular targets and the signaling pathways a compound may modulate. For this compound, the primary area of investigation has been its potential interaction with ATAD2.

Inhibition of ATAD2 Activity and Downstream Biological Processes

ATAD2 has emerged as a significant target in cancer therapy due to its role as an epigenetic regulator and its association with the proliferation, apoptosis, and migration of cancer cells. nih.gov It acts as a coactivator for several oncogenic transcription factors, making its inhibition a promising strategy for cancer treatment. nih.gov

A key study designed and synthesized a series of theophylline (B1681296) derivatives as potential ATAD2 inhibitors. nih.gov Within this research, this compound (referred to as compound 18g in the study) was synthesized and evaluated as part of a structure-activity relationship (SAR) analysis. nih.govscribd.com The study found that while smaller substituents on the benzamide ring led to potent ATAD2 inhibition, increasing the size of the substituent, such as the cyclohexyl group in this compound, resulted in a significant decrease in or even complete loss of inhibitory activity. nih.gov

The most potent compound identified in this study, compound 19f, demonstrated an IC50 value of 0.27 μM against ATAD2. In contrast, the activity of the series of compounds that includes this compound was significantly lower. nih.gov

ATAD2 is known to play a tumor-promoting role, in part through the activation of the oncogenic transcription factor c-Myc. nih.gov The c-Myc proto-oncogene is a critical regulator of cell growth, proliferation, and apoptosis, and its deregulation is a hallmark of many cancers. nih.govmdpi.comfrontiersin.org The inhibition of ATAD2 has been shown to suppress the expression and activation of c-Myc. nih.gov

In the study of theophylline derivatives, the potent ATAD2 inhibitor (compound 19f) was shown to impede c-Myc activation in BT-549 cells. nih.gov Given that this compound was found to be a significantly less potent inhibitor of ATAD2 in the same study, it can be inferred that its effect on c-Myc activation would be correspondingly weaker or negligible. nih.gov

The inhibition of ATAD2 and subsequent downstream effects on pathways like c-Myc are expected to impact cancer cell proliferation and survival. The triple-negative breast cancer (TNBC) cell line, BT-549, is a well-established model for studying these effects. amegroups.orgbiomolther.org

The lead compound from the aforementioned study (19f) significantly inhibited the proliferation of BT-549 cells, with an IC50 value of 5.43 μM, and induced significant apoptosis. nih.gov Apoptosis, or programmed cell death, was evidenced by the promotion of the pro-apoptotic protein Bax and the cleavage of caspase-3, caspase-9, and PARP, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov As this compound demonstrated significantly reduced ATAD2 inhibitory activity, its ability to regulate cellular proliferation and induce apoptosis in BT-549 cells is expected to be substantially diminished compared to the more potent analogs. nih.gov

Table 1: Biological Activity of a Potent ATAD2 Inhibitor (Compound 19f) in BT-549 Cells

| Biological Effect | Metric | Value |

|---|---|---|

| ATAD2 Inhibition | IC50 | 0.27 μM |

| Cell Proliferation | IC50 | 5.43 μM |

| Apoptosis Induction | - | Significant induction |

Data derived from a study on theophylline derivatives as ATAD2 inhibitors. nih.gov

The processes of cell migration and invasion are fundamental to cancer metastasis. amegroups.org The inhibition of ATAD2 has been linked to a reduction in the migratory and invasive capabilities of cancer cells. nih.gov

The potent ATAD2 inhibitor, compound 19f, demonstrated an anti-migration effect in BT-549 cells. nih.gov Consistent with the structure-activity relationship findings, the significantly lower ATAD2 inhibitory capacity of this compound suggests it would have a minimal impact on modulating cell migration and invasion phenotypes. nih.gov

Modulation of Enzyme and Receptor Systems by Benzamide Derivatives

The benzamide scaffold is a versatile platform in medicinal chemistry, with derivatives known to interact with a variety of enzymes and receptors. ontosight.ai For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like PARP (Poly (ADP-ribose) polymerase) and as modulators of receptors such as opioid receptors and the Receptor for Advanced Glycation End-products (RAGE). nih.gov

N-cyclohexylbenzamide derivatives, in particular, have been studied for their potential to interact with various biological targets. ontosight.ai The specific substitutions on the benzamide and cyclohexyl rings play a crucial role in determining the compound's affinity and selectivity for different enzymes and receptors. While the primary research focus for this compound has been on ATAD2, its structural components suggest the possibility of off-target effects on other enzyme and receptor systems, a common characteristic of the broader benzamide class of compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-N-cyclohexylbenzamide |

| c-Myc |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| PARP |

| ATAD2 |

Investigation of GPR142 Receptor Agonism

G-protein-coupled receptor 142 (GPR142) is predominantly expressed in pancreatic β-cells and has emerged as a promising therapeutic target for type 2 diabetes. nih.govfrontiersin.org Agonists of this receptor stimulate insulin (B600854) secretion in a glucose-dependent manner, which could offer a way to manage blood sugar levels with a reduced risk of hypoglycemia. nih.govplos.org GPR142 is activated by aromatic amino acids, particularly tryptophan, and its activation triggers Gq and Gi signaling pathways that lead to enhanced insulin secretion. plos.orgnih.govplos.org Synthetic agonists have been shown to improve glucose tolerance in animal models. nih.govnih.gov

While various compounds, including some benzamide derivatives, are being explored for their GPR142 agonist activity, a specific investigation into the effects of This compound on the GPR142 receptor has not been documented in the available scientific literature. ontosight.ai Therefore, its potential as a GPR142 agonist remains unconfirmed.

Table 1: GPR142 Receptor Agonism Data for this compound

| Metric | Value | Source |

|---|---|---|

| EC50 | No data available | N/A |

| % Activation | No data available | N/A |

Evaluation as Acetyl-CoA Carboxylase and Farnesyl Transferase Inhibitors

Acetyl-CoA carboxylase (ACC) and farnesyl transferase (FTase) are enzymes that have been identified as targets for therapeutic intervention in various diseases. ACC plays a critical role in fatty acid synthesis, and its inhibition is relevant for metabolic diseases and oncology. mdpi.com FTase is responsible for a key post-translational modification of proteins, including Ras, which is implicated in cancer, making FTase inhibitors a subject of oncological research. nih.govdrugbank.com The broad class of benzamides has been noted in the literature as potentially having inhibitory activity against both ACC and FTase. iucr.orgnih.goviucr.org

However, a direct evaluation of This compound as an inhibitor for either Acetyl-CoA Carboxylase or Farnesyl Transferase has not been reported in the reviewed scientific literature.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | IC50 | Source |

|---|---|---|

| Acetyl-CoA Carboxylase | No data available | N/A |

| Farnesyl Transferase | No data available | N/A |

Exploration of Anti-inflammatory and Antimicrobial Activities

Benzamide derivatives are a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory and antimicrobial properties. ontosight.ainanobioletters.comontosight.ai The anti-inflammatory potential of some benzamides involves the modulation of inflammatory pathways. ontosight.aiajrconline.org Similarly, various benzamide structures have been synthesized and tested for activity against bacterial and fungal strains. nanobioletters.comnih.gov

Despite the general association of the benzamide scaffold with these biological activities, specific studies exploring the anti-inflammatory or antimicrobial effects of This compound are not present in the available literature. ontosight.ai Therefore, its efficacy in these areas is currently unknown.

Table 3: Anti-inflammatory and Antimicrobial Activity of this compound

| Activity | Assay Type | Result | Source |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | No data available | N/A |

| Antimicrobial (MIC) | Broth microdilution vs. E. coli | No data available | N/A |

| Antimicrobial (MIC) | Broth microdilution vs. S. aureus | No data available | N/A |

Interference with Protein-Protein Interactions (PPIs)

Targeting protein-protein interactions (PPIs) is a significant strategy in modern drug discovery for various diseases, including cancer and neurodegenerative disorders. Small molecules that can disrupt these interactions are of high therapeutic interest.

Inhibition of Anti-Apoptotic Protein Interactions (e.g., Bcl-xL/Bak)

The interaction between anti-apoptotic proteins like Bcl-xL and pro-apoptotic proteins such as Bak is a critical control point in the intrinsic pathway of apoptosis (programmed cell death). ethz.ch Inhibiting this interaction can restore the apoptotic process in cancer cells, where it is often suppressed. Small molecules have been designed to mimic the BH3 domain of pro-apoptotic proteins to disrupt the Bcl-xL/Bak complex. ethz.chnih.gov

There is no published research to indicate that This compound has been evaluated for its ability to inhibit the Bcl-xL/Bak interaction.

Disruption of Oncogenic Protein Complexes (e.g., p53/HDM2, c-Myc-Max)

The disruption of key oncogenic protein complexes is a major goal in cancer therapy. The p53/HDM2 interaction is one such target; HDM2 negatively regulates the p53 tumor suppressor, and inhibiting their binding can reactivate p53's function. nih.gov Another critical interaction is between the c-Myc oncoprotein and its partner Max, which is essential for c-Myc's transcriptional activity that drives cell proliferation. nih.govnih.govfrontiersin.org

No studies were found that investigate This compound for its potential to disrupt either the p53/HDM2 or the c-Myc-Max protein complexes.

In Vitro and Cell-Based Assay Methodologies for Comprehensive Biological Evaluation

The biological evaluation of this compound and its related analogs relies on a suite of in vitro and cell-based assays designed to elucidate their cellular and molecular activities. These methodologies provide a foundational understanding of the compound's potential therapeutic effects by assessing its interactions with specific biological targets and its influence on cellular processes in a controlled laboratory setting.

A primary area of investigation for benzamide derivatives is their anti-proliferative and cytotoxic effects on cancer cell lines. Assays using cell lines such as the human breast adenocarcinoma (BT-549), human cervical cancer (HeLa), human lung carcinoma (A549), and liver hepatocellular carcinoma (HepG2) are commonly employed. nih.govtandfonline.com These studies measure the compound's ability to inhibit cell growth and induce cell death, often determining the half-maximal inhibitory concentration (IC50) to quantify potency.

To understand the mechanisms behind anti-proliferative observations, further cell-based assays are utilized. Cell migration is assessed through wound healing assays, where a scratch is made in a confluent cell monolayer, and the rate of cell movement to close the "wound" is measured over time in the presence of the compound. nih.gov Similarly, Transwell migration assays evaluate the ability of cells to move through a porous membrane towards a chemoattractant, a process that can be inhibited by the test compound. nih.gov For assessing angiogenic potential, endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs) are used in tube formation assays, which measure the cells' ability to form capillary-like structures. researchgate.net

Another critical methodology is the ex vivo rat aortic ring assay, which provides a more complex tissue-based model to evaluate angiogenesis. scispace.comnih.gov In this assay, cross-sections of a rat aorta are cultured in a collagen matrix, and the outgrowth of new microvessels is quantified in the presence and absence of the investigational compound. scispace.comnih.gov

Receptor binding and functional assays are also crucial. For compounds affecting gastrointestinal motility, affinity for serotonin (B10506) receptors, such as the 5-HT3 receptor, is determined using radioligand binding assays. google.com Functional responses, such as changes in intracellular calcium signaling, can be measured using fluorescent dyes and imaging platforms. evotec.com The table below summarizes key assay types used in the evaluation of N-cyclohexylbenzamide derivatives.

| Assay Type | Purpose | Example Cell/System | Key Measurement | Reference |

| Anti-Proliferation Assay | To quantify the inhibition of cell growth. | BT-549, MCF-7, HepG2 | IC50 Value | nih.govtandfonline.com |

| Wound Healing Assay | To assess the inhibition of cell migration. | BT-549 | Rate of wound closure | nih.gov |

| Transwell Migration Assay | To measure the inhibition of chemotactic cell migration. | BT-549 | Number of migrated cells | nih.gov |

| Tube Formation Assay | To evaluate the inhibition of capillary-like structure formation. | HUVECs | Tube network length/complexity | researchgate.net |

| Rat Aortic Ring Assay | To assess antiangiogenic activity in an ex vivo tissue model. | Rat aortic explants | Microvessel outgrowth inhibition | scispace.comnih.gov |

| Receptor Binding Assay | To determine the affinity of a compound for a specific receptor. | Cell membranes expressing 5-HT3 | Binding affinity (Ki) | google.com |

Investigational Studies on Antiangiogenic Potential

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. scispace.com The N-cyclohexylbenzamide scaffold has been a subject of investigation for its potential to inhibit this process. Research into structurally related polyfluorinated benzamides has provided significant insights into the antiangiogenic capacity of this chemical class. scispace.comnih.gov

A key methodology in these investigations is the rat aortic ring assay, which measures the inhibition of microvessel outgrowth. scispace.com Studies on a series of polyfluorinated N-cyclohexylbenzamides demonstrated that these compounds can exert moderate to strong inhibitory effects on angiogenesis. nih.gov For instance, 2,3,4,5-Tetrafluoro-N-cyclohexylbenzamide was evaluated for its antiangiogenic properties. scispace.com A crucial finding from this research was that the nucleophilic substitution of a fluorine atom at the 4-position with an amino group—a modification analogous to the structure of this compound—could maintain or even enhance the antiangiogenic activity. scispace.comnih.gov In one comparison, the precursor tetrafluorobenzamide 5b showed 58% inhibition, while its cyclohexylamino derivative 6d exhibited an improved activity with 80% inhibition. scispace.comnih.gov

The molecular mechanisms underlying these effects are also under investigation. One major target for antiangiogenic drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of the angiogenic signaling cascade. tandfonline.comnih.gov Derivatives of N-cyclohexylbenzamide have been designed and synthesized as potential VEGFR-2 inhibitors, aiming to block the ATP binding site of the receptor and disrupt its function. tandfonline.comnih.gov

Furthermore, other pathways have been implicated. The protein HMGB1 (High Mobility Group Box 1) is known to promote angiogenesis, and its inhibition is a potential therapeutic strategy. researchgate.net A compound identified as N-cyclohexylbenzamide (FPS-ZM1) has been utilized in studies to probe the role of HMGB1 in angiogenesis, suggesting that this class of compounds may interfere with multiple pro-angiogenic pathways. researchgate.net In vitro assays using HUVECs have demonstrated that such interference can lead to the attenuation of HMGB1-induced proliferation, migration, and tube formation. researchgate.net

| Compound/Chemotype | Assay | Key Finding | Reference |

| N-isopropyl-tetrafluorophthalimide (2b) | Rat Aortic Ring Assay | Most potent derivative among tested phthalimides. | nih.gov |

| N-isopropyl-tetrafluorobenzamide (5b) | Rat Aortic Ring Assay | 58% inhibition of microvessel outgrowth. | scispace.comnih.gov |

| 4-Cyclohexylamino-N-isopropyl-trifluorobenzamide (6d) | Rat Aortic Ring Assay | 80% inhibition; activity improved by adding an amino group. | scispace.comnih.gov |

| 2,3,4,5-Tetrafluoro-N-cyclohexylbenzamide (5d) | Rat Aortic Ring Assay | 35% inhibition of microvessel outgrowth. | scispace.comnih.gov |

| 4-Amino-N-cyclohexyl-trifluorobenzamides (7) | Rat Aortic Ring Assay | >50% inhibition; activity improved by adding an amino group. | scispace.comnih.gov |

Modulatory Effects on Gastrointestinal Motor Function

Derivatives of N-cyclohexyl benzamide have been identified as potent stimulants of gastrointestinal motility. google.com This pharmacological activity has led to their investigation for therapeutic applications in disorders characterized by altered gut function, such as irritable bowel syndrome (IBS). google.com IBS is often associated with symptoms of pathological pain and irregular bowel movements. google.com

The mechanism of action for these effects is linked to the serotonin receptor system, particularly the 5-HT3 receptor. google.com The 5-HT3 receptor is known to play a role in gastrointestinal motility and sensation. d-nb.info Studies have evaluated the affinity of N-cyclohexyl benzamide derivatives for the 5-HT3 receptor, indicating that receptor interaction is a likely component of their modulatory effects on the gut. google.com

The pro-motor function of these compounds has been characterized using animal models. One such model involves observing abdominal contractions in rats following rectal distension, which serves as a proxy for visceral pain perception. google.com In this model, compounds that reduce the number of contractions are considered to have an analgesic effect relevant to IBS. google.com The ability of N-cyclohexyl benzamide derivatives to stimulate gastrointestinal motor function suggests their potential to address symptoms like constipation and delayed transit. google.com The research points towards a role for this class of compounds in modulating the neural pathways, such as those involving serotonin, that control gut movement. google.comd-nb.info

Structure Activity Relationship Sar Studies and Rational Ligand Design Strategies Centered on 3 Amino N Cyclohexylbenzamide Analogs

Systematic Modification of the Benzamide (B126) Backbone and Cyclohexyl Moiety for Activity Optimization

The optimization of lead compounds through systematic chemical modification is a cornerstone of medicinal chemistry. For analogs of 3-amino-N-cyclohexylbenzamide, this process involves targeted alterations to both the benzamide backbone and the N-cyclohexyl group to enhance potency, selectivity, and other pharmacological properties.

The benzamide portion of the molecule offers several positions for modification. The amino group at the 3-position is a key feature, but its substitution or relocation can have significant effects on target binding. Furthermore, the aromatic ring can be substituted with various functional groups, such as halogens, alkyls, or methoxy (B1213986) groups, to modulate electronic properties and steric interactions within the binding pocket. For instance, in studies of other benzamide-containing molecules, the introduction of halogens on the benzene (B151609) ring has been shown to significantly impact activity.

The N-cyclohexyl moiety serves as a bulky, lipophilic group that often contributes to binding through hydrophobic interactions. Modifications to this ring, such as the introduction of substituents or changes to its ring size and conformation, can fine-tune the compound's fit within a receptor's binding site. The nature and position of these substituents can drastically alter the biological activity profile.

The table below illustrates hypothetical structure-activity relationships for this compound analogs, based on common principles observed in medicinal chemistry.

| Analog | Modification (R1 on Benzene Ring) | Modification (R2 on Cyclohexyl Ring) | Relative Activity |

| Parent | 3-NH₂ | Unsubstituted | Baseline |

| 1 | 3-NH₂, 4-Cl | Unsubstituted | Increased |

| 2 | 3-NH₂, 5-CH₃ | Unsubstituted | Slightly Increased |

| 3 | 3-NH-CH₃ | Unsubstituted | Decreased |

| 4 | 3-NH₂ | 4-OH (trans) | Increased |

| 5 | 3-NH₂ | 4-OH (cis) | Slightly Decreased |

| 6 | 4-NH₂ | Unsubstituted | Significantly Decreased |

This table is for illustrative purposes and demonstrates potential outcomes of systematic modifications.

Elucidation of Key Pharmacophoric Features for Target Binding

A pharmacophore is a model that describes the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. Identifying the key pharmacophoric features of this compound is vital for understanding its interaction with a biological target and for designing new, more potent analogs.

Based on its structure, the key pharmacophoric features of this compound likely include:

A Hydrogen Bond Donor (HBD): The primary amine (-NH₂) at the 3-position and the amide N-H group can both act as hydrogen bond donors.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (=O) of the amide group is a strong hydrogen bond acceptor.

An Aromatic Feature (AR): The benzene ring provides a planar aromatic surface that can engage in π-π stacking or hydrophobic interactions.

A Hydrophobic Group (HY): The non-polar cyclohexyl ring is a significant hydrophobic feature, likely fitting into a corresponding hydrophobic pocket in the target protein.

These features, in a specific spatial arrangement, constitute the pharmacophore. Virtual screening of compound databases using this pharmacophore model can help identify novel molecules with the potential for similar biological activity.

Stereochemical Requirements for Optimal Molecular Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition. The interaction between a ligand and its biological target is highly specific, and often only one stereoisomer will bind with high affinity and elicit the desired biological response.

Fragment-Based Approaches to Enhance Potency and Selectivity of Benzamide Ligands

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying and developing novel drug candidates. This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a fragment hit is identified and its binding mode is determined, often through X-ray crystallography or NMR spectroscopy, it can be optimized into a more potent lead compound.

The this compound scaffold can be conceptualized within an FBDD framework in several ways:

Fragment Linking: Simpler fragments, such as 3-aminobenzamide (B1265367) or cyclohexylamine (B46788), could be identified in separate screens. If they bind to adjacent sites on the target, they can be chemically linked together to create a larger, higher-affinity molecule resembling the parent compound.

Fragment Growing: A smaller fragment, for instance, 3-aminobenzamide, could be identified as a hit. The N-cyclohexyl group could then be "grown" from the amide nitrogen, with chemists systematically exploring different alkyl and cycloalkyl groups to find the optimal hydrophobic interaction, leading to the discovery of the cyclohexyl moiety as a particularly effective addition.

FBDD is advantageous because it efficiently explores chemical space and often produces lead compounds with superior physicochemical properties. By starting with small, efficient binders, the process of optimization can be more rational and targeted, leading to ligands with enhanced potency and selectivity.

Design and Synthesis of Focused Compound Libraries for Biological Screening

To efficiently explore the structure-activity relationships around a promising scaffold, researchers often design and synthesize focused compound libraries. These are collections of molecules that are structurally related to a lead compound, in this case, this compound. The goal is to systematically vary different parts of the molecule to map the chemical space around the core structure and identify analogs with improved activity.

The design of a focused library based on this compound would involve creating a matrix of chemical modifications. This could include:

Benzene Ring Analogs: A variety of commercially available or synthetically accessible aminobenzoic acids with different substituents (e.g., halogens, methyl, trifluoromethyl, methoxy groups) at various positions could be used as starting materials.

Cyclohexyl Moiety Analogs: A range of cyclic and acyclic amines could be coupled with the aminobenzoic acid core to explore the impact of the size, shape, and lipophilicity of this group.

These libraries can be synthesized using combinatorial chemistry techniques, allowing for the rapid production of hundreds or thousands of distinct compounds. The subsequent high-throughput screening of these libraries against a biological target can quickly generate extensive SAR data, accelerating the identification of optimized lead candidates.

Computational Chemistry and Theoretical Modeling of 3 Amino N Cyclohexylbenzamide Interactions

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 3-amino-N-cyclohexylbenzamide, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. MD simulations provide a more dynamic picture of the ligand-target interaction, revealing the stability of the binding pose, the influence of solvent, and any conformational changes in the protein or the ligand upon binding.

Illustrative Example of Molecular Docking Data:

| Parameter | Illustrative Value/Description |

| Target Protein | Hypothetical Kinase (e.g., EGFR) |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | Amine group with Asp855; Carbonyl group with Met793 |

| Hydrophobic Interactions | Cyclohexyl ring with Leu718, Val726; Phenyl ring with Ala743, Leu844 |

| Key Interacting Residues | Asp855, Met793, Leu718, Val726, Ala743, Leu844 |

Quantum Mechanical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Mechanisms

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. For this compound, QM calculations can be used to:

Determine the most stable 3D conformation: By calculating the energy of different possible arrangements of the atoms.

Analyze the distribution of electrons: Identifying electron-rich and electron-poor regions of the molecule, which is crucial for understanding how it will interact with other molecules.

Predict chemical reactivity: By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which indicate the molecule's ability to donate or accept electrons.

Illustrative Data from Quantum Mechanical Calculations:

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 3.1 D | Reflects the overall polarity of the molecule |

| Mulliken Atomic Charges | Amine Nitrogen: -0.45; Carbonyl Oxygen: -0.52 | Highlights potential sites for hydrogen bonding |

In Silico Prediction of Molecular Interactions and Binding Affinities

Beyond initial docking, various in silico methods can be used to refine the prediction of molecular interactions and more accurately estimate binding affinities. Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) are commonly used post-processing methods for molecular dynamics trajectories. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

These calculations provide a more quantitative prediction of how tightly a ligand will bind to its target, which is a critical parameter in drug design. For this compound, these predictions could help in prioritizing it against other potential drug candidates.

Conformational Analysis and Stereochemical Impact on Biological Activity and Selectivity

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. This compound has several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis involves identifying the low-energy, and therefore most populated, conformations of the molecule.

The cyclohexyl group can exist in chair, boat, and twist-boat conformations, and the orientation of the amide bond can also vary. The presence of stereocenters would further complicate this analysis, as different stereoisomers can have vastly different biological activities and selectivities. Computational methods can be used to explore the conformational landscape and understand how different conformations might interact differently with a target binding site. This is crucial for designing more potent and selective drugs.

Computational Approaches for Drugability Assessment and Lead Prioritization

"Drugability" refers to the likelihood that a molecule can be developed into a successful drug. This involves assessing its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. Many of these properties can be predicted using computational models.

For this compound, computational tools can predict properties such as:

Lipinski's Rule of Five: A set of simple physicochemical property filters to assess "drug-likeness."

Aqueous solubility: Important for absorption and formulation.

Blood-brain barrier permeability: To determine if the compound is likely to enter the central nervous system.

Potential for metabolism by cytochrome P450 enzymes: A major determinant of drug clearance.

These predictions allow for the early identification of potential liabilities and enable the prioritization of lead compounds for further development.

Illustrative ADME Prediction Data:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 218.3 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.5 | Optimal for oral absorption |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Predicted Aqueous Solubility | -3.1 (logS) | Moderately soluble |

Advanced Research Applications and Translational Prospects of 3 Amino N Cyclohexylbenzamide

Utility as a Chemical Probe in Proteomics and Chemical Biology Research

In the fields of proteomics and chemical biology, chemical probes are small molecules used to study biological systems, particularly proteins. These tools can help in understanding protein function, identifying new drug targets, and validating the mechanism of action of therapeutic compounds. nih.gov 3-Amino-N-cyclohexylbenzamide is classified as a biochemical available for proteomics research, indicating its use in these specialized studies. scbt.com

The utility of a compound like this compound as a chemical probe often lies in its ability to interact with specific proteins or classes of proteins. Researchers can modify such molecules to incorporate reporter tags or reactive groups. These modifications enable the identification and quantification of protein targets, a process often referred to as activity-based protein profiling (ABPP). researchgate.net Methodologies like bio-orthogonal non-canonical amino acid tagging (BONCAT) allow for the installation of handles into cellular proteins for their subsequent purification and analysis. nih.gov While specific, published applications of this compound as a probe are not detailed, its availability for proteomics research suggests its potential role in these advanced chemical biology workflows. scbt.com

| Compound Profile | |

| Name | This compound |

| CAS Number | 77201-15-1 |

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.3 |

| Research Area | Proteomics, Biochemical Research |

Preclinical Development Considerations and Therapeutic Potential

The benzamide (B126) scaffold, of which this compound is a derivative, is a common feature in many biologically active molecules. This has led to its investigation in various disease models.

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive form of breast cancer that lacks estrogen, progesterone, and HER2 receptors, making it unresponsive to many targeted therapies. northwestern.edunih.gov This necessitates the discovery of novel therapeutic agents. Research has highlighted 3-aminobenzamides as early-discovered inhibitors with potential anticancer activities against TNBC cells. researchgate.net The exploration of such compounds is driven by the urgent clinical need for effective drugs against this aggressive cancer type. researchgate.net The development of new synthetic compounds, including those with heterocyclic structures, is a key strategy in identifying multi-target tools for cancer therapy. mdpi.com

| Research Area | Findings Related to the Benzamide Scaffold |

| Oncology | 3-Aminobenzamide (B1265367) derivatives have been identified as having potential anticancer activity against Triple-Negative Breast Cancer (TNBC) cells. researchgate.net |

| TNBC Challenge | TNBC is a highly aggressive cancer with a high mortality rate, driving the search for new and effective drug candidates. northwestern.eduresearchgate.net |

The search for new therapeutic agents for Type 2 Diabetes (T2D) is an ongoing effort in medicinal chemistry. Research often focuses on identifying ligands for key molecular targets like peroxisome proliferator-activated receptors (PPARs) that play a role in glucose uptake and insulin (B600854) sensitivity. mdpi.com While various heterocyclic compounds, such as benzothiazoles, have been investigated for their antidiabetic properties, specific studies detailing the exploration of this compound in T2D models are not prominent in the current body of research. mdpi.com However, the broad utility of amino acid and amine-containing structures in biological systems continues to make them interesting starting points for screening in metabolic diseases. nih.gov

The benzamide chemical family has also been explored for its potential in treating infectious diseases. A related compound, 3-nitrosobenzamide, has been shown to inhibit the infectivity of the human immunodeficiency virus (HIV) in lymphocytes. semopenalex.org Its mechanism of action involves the removal of zinc from retroviral-type zinc finger proteins, which are crucial for the virus's life cycle. semopenalex.org This finding suggests that the benzamide scaffold could be a valuable starting point for designing novel antiviral agents. Nitrogen-containing heterocycles, in general, are a significant area of focus in the development of drugs that can interfere with various stages of the viral life cycle. mdpi.com

Future Directions in Scaffold Optimization and Lead Prioritization for Therapeutic Advancement

The process of drug discovery often involves modifying a known active compound, or "scaffold," to improve its properties. This strategy, known as scaffold hopping or lead optimization, aims to discover structurally novel compounds with enhanced efficacy, selectivity, or pharmacokinetic profiles. nih.gov

For a molecule like this compound, future research could involve several optimization strategies:

Structural Modifications: The core benzamide structure can be altered by introducing different substituents on the aromatic ring or modifying the cyclohexyl group. These changes can fine-tune the molecule's interaction with its biological target. researchgate.netelsevierpure.com

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved therapeutic characteristics. For instance, the amide linker or the rings could be replaced to explore new chemical space. mdpi.com

Lead Prioritization: As new analogs are synthesized, they must be prioritized for further development. This involves a comprehensive assessment of their biological activity, selectivity, and drug-like properties. Computational tools and in vitro assays are crucial in this stage to select the most promising candidates for preclinical studies.

Through systematic scaffold optimization, a basic structure like this compound can serve as the foundation for developing next-generation therapeutics for a range of diseases. nih.govresearchgate.net

Future Perspectives and Challenges in Research on 3 Amino N Cyclohexylbenzamide

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

The utility of 3-amino-N-cyclohexylbenzamide is notably demonstrated in its role as a precursor in the synthesis of more complex molecules with potential biological activity. Research has documented its use as an intermediate in the creation of a series of theophylline (B1681296) derivatives. The synthesis of these more complex structures involves multi-step processes, and while a specific synthetic pathway utilizing this compound has been outlined, the broader development of novel and more efficient synthetic routes for a diverse range of its derivatives remains a key area for future exploration. The optimization of reaction conditions, the use of innovative catalytic systems, and the development of one-pot synthesis strategies could significantly enhance the accessibility and structural diversity of compounds derived from this scaffold.

Identification and Validation of Additional Biological Targets and Pathways

Current research has identified ATPase family AAA domain-containing protein 2 (ATAD2) as a significant biological target for derivatives of this compound. Specifically, a series of theophylline derivatives synthesized from this precursor have been designed and evaluated as novel ATAD2 inhibitors. ATAD2 is recognized as a promising drug target in cancer therapy due to its role in epigenetic regulation and its association with cancer cell proliferation, apoptosis, and migration.

While the inhibition of ATAD2 is a primary focus, the identification and validation of additional biological targets and pathways for this compound and its analogs are crucial for uncovering the full therapeutic potential and understanding any off-target effects. Future research endeavors will likely involve comprehensive screening against a wider range of biological targets to explore new therapeutic applications.

Advancements in Structure-Based Drug Design and High-Throughput Screening Methodologies

The development of ATAD2 inhibitors derived from this compound has been guided by principles of modern drug discovery, including fragment-based screening and a scaffold growth strategy. This approach allows for the rational design of potent inhibitors. In the case of the theophylline derivatives, this strategy led to the discovery of a potent ATAD2 inhibitor with an IC50 value of 0.27 μM.

Further advancements in this area will likely involve the increasing application of computational tools and artificial intelligence in structure-based drug design. These technologies can accelerate the identification and optimization of lead compounds by more accurately predicting binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties. High-throughput screening of libraries of this compound derivatives against various biological targets will also be instrumental in identifying new lead compounds.

Challenges in Translating In Vitro and Cellular Findings to In Vivo Models

A significant hurdle in drug development is the translation of promising in vitro and cellular findings to in vivo models. For derivatives of this compound, initial evaluations have been performed in various cancer cell lines. To better mimic the in vivo environment of a tumor, three-dimensional (3D) cell culture technologies have been employed to assess the effects of these compounds on the formation of tumor cell spheres.

Despite these advanced in vitro models, the complexities of a whole organism, including metabolic processes, pharmacokinetics, and potential toxicities, present considerable challenges. Future research will need to focus on comprehensive preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of promising derivatives of this compound. Overcoming the in vitro-to-in vivo translational barrier will be critical for the clinical advancement of any potential therapeutic candidates.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

Currently, there is a lack of publicly available research that has applied multi-omics approaches to specifically study this compound or its derivatives. The integration of data from genomics, transcriptomics, proteomics, and metabolomics could provide a more holistic and comprehensive understanding of the biological effects of these compounds.

Future studies employing multi-omics technologies would be invaluable for elucidating the mechanisms of action, identifying biomarkers for efficacy and toxicity, and uncovering novel biological pathways affected by these molecules. Such an approach would represent a significant step forward in understanding the systems-level impact of this chemical scaffold and its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-amino-N-cyclohexylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (or its activated form, e.g., acyl chloride) with an amine. For this compound, start with 3-aminobenzoic acid, activate it using thionyl chloride (SOCl₂) to form the acyl chloride, and react it with cyclohexylamine. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine and amide proton environments (δ ~6.5–7.5 ppm for aromatic protons, δ ~1.0–2.0 ppm for cyclohexyl protons).

- X-ray Crystallography : To resolve molecular geometry, hydrogen-bonding networks, and crystal packing. For example, similar N-cyclohexylbenzamide derivatives crystallize in monoclinic systems (space group P2₁/c) with intermolecular N–H···O interactions .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

Q. How does the cyclohexyl substituent influence the compound’s solubility and stability?

- Methodological Answer : The cyclohexyl group enhances hydrophobicity, reducing aqueous solubility. Solubility can be tested in DMSO, ethanol, or chloroform. Stability studies (TGA/DSC) show decomposition temperatures >200°C for similar benzamides. For improved solubility, consider co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., HCl salt of the amine group) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) affect the bioactivity or binding affinity of this compound?

- Methodological Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) models. For example:

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase hydrogen-bonding potential but may reduce membrane permeability.

- Amino Group Position : Meta-substitution (as in 3-amino) vs. para-substitution alters steric interactions in target binding pockets. Computational docking (AutoDock Vina) and MD simulations can predict binding modes. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies affinity changes .

Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include low volatility (limiting GC-MS use) and matrix interference. Solutions:

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Derivatize the amine group with dansyl chloride to enhance sensitivity.

- Sample Preparation : Solid-phase extraction (HLB cartridges) or protein precipitation (acetonitrile) to reduce background noise. Validate with internal standards (e.g., deuterated analogs) .

Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound?

- Methodological Answer : Discrepancies often arise in torsional angles or hydrogen-bonding patterns. For example:

- X-ray vs. DFT Calculations : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)). Adjust computational models by including solvent effects (PCM for polar solvents) or dispersion corrections (D3-BJ) .

- Synchrotron Data : High-resolution (<1.0 Å) data can clarify electron density maps for ambiguous regions.

Q. What strategies are effective in scaling up synthesis while maintaining purity (>98%) for in vivo studies?

- Methodological Answer : Scale-up requires:

- Flow Chemistry : Continuous synthesis reduces batch variability.

- Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy monitors reaction progress.

- Crystallization Engineering : Use anti-solvent (water) addition to control crystal size and minimize impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.